5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

Catalog No.
S668688
CAS No.
51649-80-0
M.F
C10H9N3O2
M. Wt
203.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

CAS Number

51649-80-0

Product Name

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

IUPAC Name

5-amino-1-phenylpyrazole-4-carboxylic acid

Molecular Formula

C10H9N3O2

Molecular Weight

203.2 g/mol

InChI

InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15)

InChI Key

BFMGSMOYBHOHGI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N

solubility

30.5 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N

The exact mass of the compound 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 51649-80-0) is a bifunctional heterocyclic building block characterized by adjacent amino and carboxylic acid groups on an N-phenyl pyrazole core. In industrial and medicinal chemistry, it serves as a critical precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and complex amide-linked kinase inhibitors [1]. By offering a free carboxylic acid, the compound allows for immediate downstream functionalization via standard amide coupling protocols, bypassing the need for ester deprotection . Its specific substitution pattern, particularly the N-phenyl ring, provides essential steric and hydrophobic properties that dictate the three-dimensional conformation of resulting active pharmaceutical ingredients (APIs) [2].

Substituting this compound with its direct ester analog, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, introduces significant process inefficiencies. The ester requires a harsh basic saponification step (e.g., NaOH in ethanol at 70–80 °C), which typically caps at 70–80% yield and risks degrading base-sensitive moieties in parallel synthesis workflows . Furthermore, replacing the N-phenyl group with an N-methyl group (as in 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid) fundamentally alters the molecule's steric bulk and lipophilicity. In the context of kinase inhibitor design, the N-methyl analog fails to induce the critical folded P-loop and DFG-out conformations required for high-selectivity target binding, rendering it useless for specific p38α/β inhibitor programs [1].

Process Efficiency: Direct Amide Coupling vs. Ester Deprotection

Procuring the free carboxylic acid eliminates a mandatory saponification step required when starting from the more common ethyl ester. Hydrolysis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate using sodium hydroxide in ethanol at 80 °C typically yields only 70–80% of the desired acid . In contrast, using 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid directly allows for immediate HATU- or EDC-mediated amide coupling, which routinely achieves conversion yields exceeding 85% in a single step [1]. This direct utilization reduces overall synthetic sequence time and avoids exposing complex intermediates to harsh basic conditions.

Evidence DimensionIsolated yield and step count for amide intermediate synthesis
Target Compound DataDirect coupling: 1 step, >85% yield
Comparator Or BaselineEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: 2 steps (hydrolysis + coupling), ~70-80% yield for the hydrolysis step alone
Quantified DifferenceEliminates 1 synthetic step and recovers ~20-30% lost yield from the hydrolysis bottleneck
ConditionsStandard peptide coupling (HATU/DIPEA) vs. basic saponification (NaOH/EtOH, 80 °C)

Purchasing the free acid directly accelerates library synthesis and improves overall mass recovery by bypassing a low-yielding deprotection step.

Target Affinity and Conformation: N-Phenyl vs. N-Methyl Substitution

The N-phenyl group is not merely a structural placeholder; it is an active driver of target protein conformation. In the development of highly selective type-II p38 MAP kinase inhibitors (such as VPC-00628 derivatives), the N-phenyl ring of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid provides the exact hydrophobic bulk necessary to stabilize the kinase P-loop in a folded, inactive conformation [1]. Substituting this material with 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid results in a loss of this critical steric interaction, fundamentally shifting the binding profile and drastically reducing selectivity for the p38α/β isoforms [2].

Evidence DimensionInduction of folded P-loop kinase conformation
Target Compound DataN-phenyl group successfully induces and stabilizes the folded P-loop / DFG-out inactive state
Comparator Or Baseline5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid (N-methyl analog)
Quantified DifferenceN-methyl lacks the required hydrophobic volume, leading to a failure in achieving the specific allosteric kinase inhibition profile
ConditionsStructure-activity relationship (SAR) studies in p38α/β kinase binding assays

For drug discovery procurement, the N-phenyl variant is strictly required to achieve the specific allosteric folding necessary for advanced selective kinase inhibitors.

Regioselective Scaffold Generation: 5-Amino vs. 3-Amino Isomers

The precise 5-amino-4-carboxylic acid substitution pattern is absolute for the targeted synthesis of pyrazolo[3,4-d]pyrimidines. When subjected to cyclocondensation reactions, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid exclusively yields the [3,4-d] fused system [1]. Attempting to substitute this with the regioisomeric 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid alters the cyclization trajectory entirely, resulting in the formation of pyrazolo[4,3-d]pyrimidines. Because these two core scaffolds present entirely different spatial vectors for downstream substituents, the starting materials are completely non-interchangeable.

Evidence DimensionFused ring system cyclization trajectory
Target Compound DataExclusively forms pyrazolo[3,4-d]pyrimidine scaffolds
Comparator Or Baseline3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Quantified Difference100% divergence in the resulting core heterocyclic scaffold ([3,4-d] vs. [4,3-d])
ConditionsCyclocondensation with urea or formamide derivatives under standard heating

Buyers targeting the commercially privileged pyrazolo[3,4-d]pyrimidine core must procure the 5-amino regioisomer to ensure correct ring fusion geometry.

Synthesis of Type-II Kinase Inhibitors

Due to the specific steric properties of the N-phenyl group, this compound is a highly effective P1 building block for synthesizing highly selective p38α/β MAP kinase inhibitors. It directly enables the stabilization of the folded P-loop conformation required for advanced allosteric inhibition [1].

High-Throughput Combinatorial Library Generation

The presence of the free carboxylic acid allows this compound to be used directly in automated, high-throughput amide coupling workflows (e.g., using HATU or EDC). This bypasses the need for ester saponification, maximizing throughput and yield in drug discovery screening libraries .

Production of Pyrazolo[3,4-d]pyrimidine Core Scaffolds

This precise regioisomer is the required starting material for cyclocondensation reactions aimed at producing pyrazolo[3,4-d]pyrimidines. The adjacent 5-amino and 4-carboxylic acid groups ensure the correct cyclization trajectory, which is critical for accessing this privileged pharmaceutical scaffold [2].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Amino-1-phenylpyrazole-4-carboxylic acid

Dates

Last modified: 08-15-2023

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